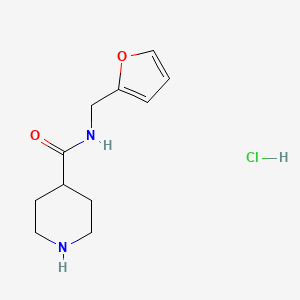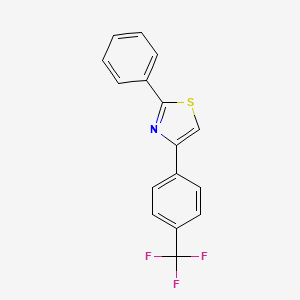![molecular formula C11H8F3N3O B1394316 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline CAS No. 1216999-17-5](/img/structure/B1394316.png)
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline
Übersicht
Beschreibung
The compound “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is a type of trifluoromethyl pyrimidine derivative . It is part of a class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound involves a four-step reaction . The key intermediate, aromatic acid, and dimethylaminopyridine (DMAP) are dissolved in dichloromethane. Then, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) is added .
Molecular Structure Analysis
The molecular structure of “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to it .
Chemical Reactions Analysis
The chemical reactions involving “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” are primarily related to its antifungal, insecticidal, and anticancer properties . Some of the title compounds exhibited good in vitro antifungal activities . Meanwhile, the synthesized compounds showed moderate insecticidal activities . In addition, the synthesized compounds indicated certain anticancer activities .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Antitumor Potential : Novel trifluoromethylpyridine derivatives, similar in structure to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have been investigated for their potential antitumor activities. Specifically, these compounds have shown varying degrees of effectiveness in inhibiting cancer cell proliferation in vitro, with some compounds exhibiting significant potency (Maftei et al., 2016).
Synthesis and Chemical Properties
- Synthesis Techniques : Research on the synthesis of C2-aryloxy- and arylaminopyrimidines, which are structurally related to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, has been conducted to produce a wide array of these compounds under mild reaction conditions (Quan et al., 2013).
- Chemical Reactions and Structural Analysis : The formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline through a domino reaction involving 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol has been studied, providing insights into the chemical behavior of related compounds (Erkin & Ramsh, 2014).
Applications in Organic Electronics
- Electroluminescent Properties : Investigations into the electroluminescent properties of compounds structurally similar to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline have been carried out. These studies focus on their potential applications in organic light-emitting diodes (OLEDs), highlighting their good thermal and morphological stabilities and high photoluminescence quantum yields (Jin et al., 2020).
Herbicidal Activity
- Herbicidal Potential : Novel pyrimidine derivatives, which include structures analogous to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have been synthesized and tested for herbicidal activity. Some of these compounds have shown moderate effectiveness against specific weeds at certain concentrations (Li & Shi, 2014).
Antimicrobial Activity
- Antimicrobial Applications : Pyrimidine derivatives, structurally related to the compound , have been explored for their potential as antimicrobial agents, particularly against Staphylococcus aureus and other Gram-positive bacteria (Ali et al., 2003).
Insecticidal Activity
- Insecticidal Applications : Research on novel 4-arylamino pyrimidine derivatives, akin to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, has shown that these compounds can be effective insecticides against certain species at specific concentrations (Wu et al., 2019).
Anticancer Activity
- Anticancer Potential : Some pyrimidine derivatives, similar to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have demonstrated significant anticancer activity in vitro, acting as potent inhibitors of specific cancer-related protein kinases (Determann et al., 2012).
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-5-16-10(17-9)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLUFXNDQUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



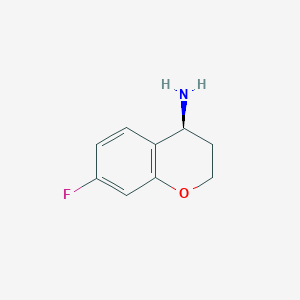
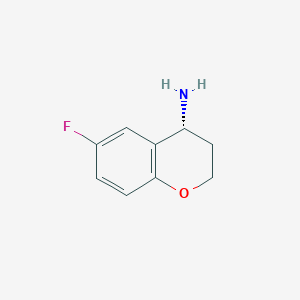
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)

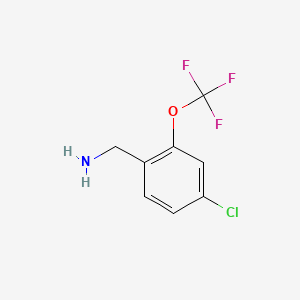
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
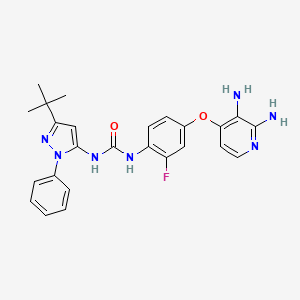
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
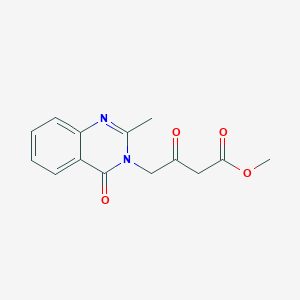
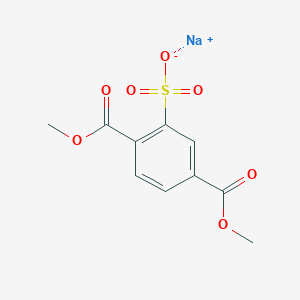
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)
